Cas no 923114-08-3 (6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)

6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione structure
923114-08-3 structure
Product Name:6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione
CAS No:923114-08-3
MF:C17H21N3O3
MW:315.366944074631
CID:5505686
Update Time:2025-07-23

6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 6-butyl-4-(4-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
    • 6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione
    • Inchi: 1S/C17H21N3O3/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)11-5-7-12(23-2)8-6-11/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22)
    • InChI Key: BFJUZFYEEFAYNN-UHFFFAOYSA-N
    • SMILES: C1(=O)NC(C2=CC=C(OC)C=C2)C2C(=O)N(CCCC)CC=2N1

6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione Pricemore >>

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6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione Related Literature

Additional information on 6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione

Comprehensive Analysis of 6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 923114-08-3)

In the rapidly evolving field of pharmaceutical and organic chemistry, 6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 923114-08-3) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to in scientific literature for its pyrrolopyrimidine core, is a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways. Its molecular framework combines a butyl side chain with a methoxyphenyl group, making it a versatile candidate for drug development.

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The presence of the 4-methoxyphenyl moiety enhances the compound's lipophilicity, which is crucial for membrane permeability and bioavailability. Recent studies have highlighted the role of such derivatives in modulating enzyme activity, particularly in the context of kinase inhibition, a hot topic in cancer research and neurodegenerative disease treatment. This aligns with the growing demand for small molecule inhibitors in precision medicine.

From a synthetic perspective, CAS No. 923114-08-3 exemplifies the advancements in heterocyclic chemistry. Its synthesis typically involves multi-step reactions, including cyclocondensation and N-alkylation, which are frequently discussed in academic forums and patent filings. Researchers are increasingly optimizing these protocols to improve yield and sustainability, reflecting the broader trend toward green chemistry in pharmaceutical manufacturing. The compound's 2,5-dione functionality further offers opportunities for derivatization, enabling the creation of libraries for high-throughput screening.

In the context of drug discovery, 6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been investigated for its potential as a central nervous system (CNS) agent. Its structural similarity to known adenosine receptor ligands suggests possible applications in treating neurological disorders, a field where unmet medical needs remain high. This connection to CNS drug development resonates with current searches for "new Parkinson's disease treatments" and "neuroprotective compounds," underscoring its relevance in contemporary research.

Another area of interest is the compound's potential role in metabolic disease research. The methoxyphenyl group is a common feature in molecules targeting G-protein-coupled receptors (GPCRs), which are pivotal in glucose metabolism and inflammation. As obesity and diabetes continue to be global health challenges, compounds like CAS No. 923114-08-3 are being scrutinized for their ability to modulate metabolic pathways, a topic frequently queried in scientific databases.

From a commercial standpoint, the demand for high-purity pyrrolopyrimidine derivatives is rising, driven by their utility in bioconjugation and probe design for diagnostic assays. Suppliers and contract research organizations (CROs) often list this compound under categories like "building blocks for drug discovery" or "pharmaceutical intermediates," terms heavily searched by procurement specialists. Its CAS registry number ensures precise identification in global trade, minimizing sourcing errors.

In summary, 6-butyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione represents a compelling case study in modern chemical research. Its multifaceted applications—from kinase inhibitor design to CNS therapeutics—reflect the compound's adaptability to diverse scientific inquiries. As the pharmaceutical industry shifts toward targeted therapies and personalized medicine, understanding such molecules' structure-activity relationships becomes paramount, making this compound a valuable subject for ongoing investigation.

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